1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

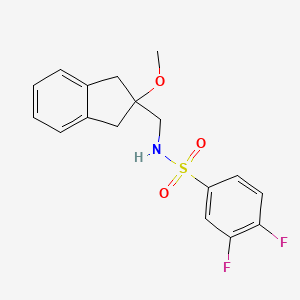

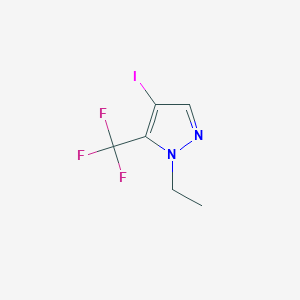

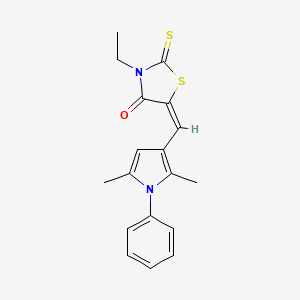

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The ethyl, iodo, and trifluoromethyl groups in “1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole” are substituents on this pyrazole ring .

Molecular Structure Analysis

The molecular structure of “1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole” would be based on the pyrazole ring, with the ethyl, iodo, and trifluoromethyl groups attached at the 1, 4, and 5 positions, respectively. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of “1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole” would be influenced by the properties of the pyrazole ring and the attached groups. For example, the iodine atom might make the compound susceptible to substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole” would depend on factors like its molecular structure and the nature of its substituent groups. For example, the presence of the iodine and trifluoromethyl groups might influence its polarity, solubility, and stability .Applications De Recherche Scientifique

Synthetic Utility and Chemical Reactivity

The compound serves as a versatile building block in the synthesis of heterocyclic compounds. It has been identified as a critical precursor for the development of diverse heterocyclic structures like pyrazolo-imidazoles, -thiazoles, and others, demonstrating its role in facilitating innovative transformations in organic synthesis. Its reactivity and utility in constructing complex molecular architectures underscore its importance in the field of synthetic chemistry (Gomaa & Ali, 2020).

Anticancer Activity

Pyrazoline derivatives, including those related to 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole, have been extensively explored for their anticancer activities. The compound's framework is conducive to modifications that lead to significant biological effects, including potential anticancer properties. The exploration of pyrazoline derivatives for anticancer activity highlights the ongoing interest in utilizing this compound's core structure for therapeutic applications (Ray et al., 2022).

Anti-inflammatory and Antibacterial Properties

Trifluoromethylpyrazoles, a category that encompasses 1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole, are recognized for their potential as anti-inflammatory and antibacterial agents. These compounds' structure-activity relationship is a subject of considerable interest, with research aimed at optimizing their efficacy and minimizing adverse effects. The trifluoromethyl group, in particular, plays a crucial role in enhancing these activities, offering insights into designing compounds with improved biological profiles (Kaur, Kumar, & Gupta, 2015).

Role in Drug Discovery and Development

The compound's inherent structural features make it an attractive candidate for drug discovery efforts. Its incorporation into pharmacologically active molecules has been the subject of numerous studies, aiming to exploit its potential for developing new therapeutic agents with diverse activities. This ongoing research underscores the compound's centrality in medicinal chemistry, driving innovations in drug development strategies (Shaaban, Mayhoub, & Farag, 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-ethyl-4-iodo-5-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c1-2-12-5(6(7,8)9)4(10)3-11-12/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQIAODBHKCUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-iodo-5-(trifluoromethyl)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(methylamino)tetrahydro-2H-thiopyran-4-yl]methanol](/img/structure/B2568253.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2568255.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2568256.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2568261.png)

![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2568262.png)

![(3-{[(4-Bromophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2568264.png)

![N-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2568270.png)